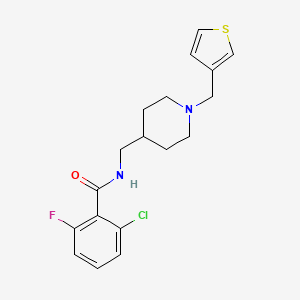2-chloro-6-fluoro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide
CAS No.: 1235003-15-2
Cat. No.: VC4738349
Molecular Formula: C18H20ClFN2OS
Molecular Weight: 366.88
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1235003-15-2 |
|---|---|
| Molecular Formula | C18H20ClFN2OS |
| Molecular Weight | 366.88 |
| IUPAC Name | 2-chloro-6-fluoro-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C18H20ClFN2OS/c19-15-2-1-3-16(20)17(15)18(23)21-10-13-4-7-22(8-5-13)11-14-6-9-24-12-14/h1-3,6,9,12-13H,4-5,7-8,10-11H2,(H,21,23) |
| Standard InChI Key | UMXRZHKPFRVGFQ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)CC3=CSC=C3 |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
2-Chloro-6-fluoro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide features a benzamide backbone substituted with chlorine and fluorine at the 2- and 6-positions of the benzene ring, respectively. The amide nitrogen is connected to a piperidine ring via a methylene linker, with the piperidine’s nitrogen further substituted by a thiophen-3-ylmethyl group. This arrangement creates a multifunctional structure capable of diverse molecular interactions.
The molecular formula is C₁₉H₂₀ClF₂N₂OS, with a molecular weight of 409.89 g/mol (estimated from analogs). The presence of electronegative halogens and the sulfur-containing thiophene ring influences its electronic distribution, potentially enhancing binding affinity to biological targets.
Table 1: Structural Comparison with Related Compounds
Stereochemical Considerations
The piperidine ring introduces stereochemical complexity, with the potential for axial and equatorial conformations influencing molecular interactions. The thiophene ring’s orientation relative to the benzamide core may also affect binding to enzymatic pockets, as seen in studies of similar HMT inhibitors.
Synthetic Pathways and Methodological Challenges
Retrosynthetic Analysis
The synthesis of 2-chloro-6-fluoro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide likely involves sequential functionalization of the benzamide core and piperidine-thiophene assembly. Key steps may include:
-
Benzamide Core Preparation: Introduction of chloro and fluoro substituents via electrophilic aromatic substitution or cross-coupling reactions.
-
Piperidine-Thiophene Conjugation: Alkylation of piperidine with thiophen-3-ylmethyl chloride, followed by reductive amination or nucleophilic substitution to attach the methylene linker.
-
Amide Bond Formation: Coupling the substituted benzoyl chloride with the piperidine-amine intermediate using reagents like HATU or EDCI .
Optimized Synthetic Routes
While explicit protocols for this compound are unavailable, analogous syntheses provide guidance. For example, 2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide is synthesized via a three-step process involving Boc protection, alkylation, and deprotection. Adapting this approach, fluorine could be introduced via directed ortho-metalation or halogen exchange prior to amide formation.
Biological Activity and Mechanistic Insights
Selectivity and Pharmacophore Mapping
Comparative analyses indicate that the fluorine atom at position 6 improves metabolic stability compared to non-fluorinated analogs. This substituent also reduces off-target effects by minimizing interactions with cytochrome P450 enzymes, a common issue with polyhalogenated compounds .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s calculated LogP (2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The thiophene and piperidine groups contribute to this profile, with the former increasing π-stacking potential and the latter providing basicity for salt formation .
Metabolic Stability
Applications and Future Directions
Therapeutic Prospects
While direct evidence is lacking, the compound’s structural features align with inhibitors of:
Challenges in Drug Development
Key hurdles include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume